2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP-69698 is a small molecule drug initially developed by Rhone-Poulenc SA. It functions as a leukotriene B4 receptor antagonist, specifically targeting the leukotriene B4 receptor. This compound was primarily investigated for its potential therapeutic applications in treating inflammatory conditions .
Preparation Methods
The preparation of RP-69698 involves the synthesis of omega-[(4,6-diphenyl-2-pyridyl)oxy]alkanoic acid derivatives. The synthetic route includes the following steps:
Synthesis of the pyridyl ring: The pyridyl ring is synthesized through a series of reactions involving the formation of the 4,6-diphenyl-2-pyridyl structure.
Attachment of the alkanoic acid side chain: The alkanoic acid side chain is attached to the pyridyl ring through an ether linkage.
Substitution reactions: Various substitutions on the phenyl rings and the carboxylic acid side chain are performed to enhance the binding affinity and antagonist activity.
Industrial production methods for RP-69698 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
RP-69698 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions on the phenyl rings and the carboxylic acid side chain can modify the compound’s activity and binding affinity.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of RP-69698 with altered chemical properties and biological activities.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying receptor-ligand interactions and structure-activity relationships.
Biology: RP-69698 is used to investigate the role of leukotriene B4 in inflammatory processes and to develop new anti-inflammatory therapies.
Medicine: The compound has been explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma and arthritis.
Mechanism of Action
RP-69698 exerts its effects by antagonizing the leukotriene B4 receptor. This receptor is involved in the inflammatory response, and its activation leads to the release of inflammatory mediators. By blocking the receptor, RP-69698 inhibits the binding of leukotriene B4, thereby reducing inflammation and its associated symptoms .
Comparison with Similar Compounds
RP-69698 is unique among leukotriene B4 receptor antagonists due to its specific structure and high binding affinity. Similar compounds include:
Zileuton: Another leukotriene B4 receptor antagonist with a different chemical structure.
Montelukast: A leukotriene receptor antagonist used to treat asthma and allergic rhinitis.
Pranlukast: A leukotriene receptor antagonist with anti-inflammatory properties.
Compared to these compounds, RP-69698 has shown potent activity in inhibiting leukotriene B4-induced responses, making it a valuable tool for studying inflammatory processes and developing new therapies.
Properties
Molecular Formula |
C23H23N5O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,4-diphenyl-6-[5-(2H-tetrazol-5-yl)pentoxy]pyridine |
InChI |
InChI=1S/C23H23N5O/c1-4-10-18(11-5-1)20-16-21(19-12-6-2-7-13-19)24-23(17-20)29-15-9-3-8-14-22-25-27-28-26-22/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2,(H,25,26,27,28) |
InChI Key |
MIZPMMYJEGMAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)OCCCCCC3=NNN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.